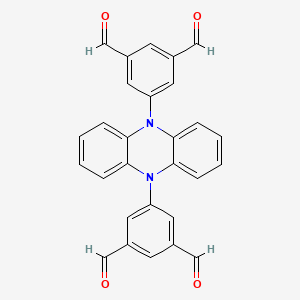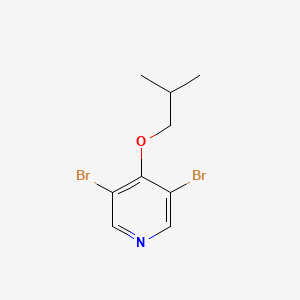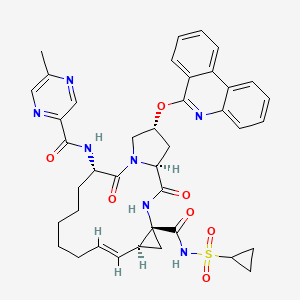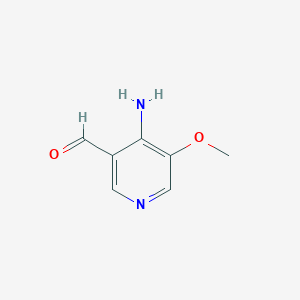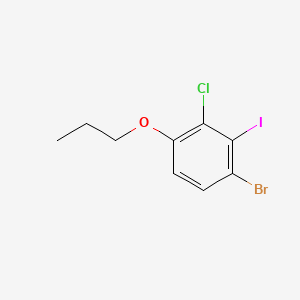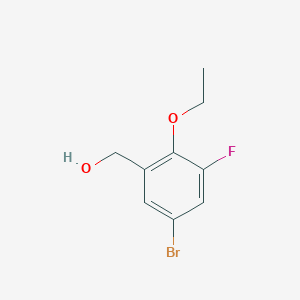
(5-Bromo-2-ethoxy-3-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-ethoxy-3-fluorophenyl)methanol is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine, ethoxy, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-ethoxy-3-fluorophenyl)methanol typically involves the bromination, ethoxylation, and fluorination of phenylmethanol derivatives. One common method includes the following steps:
Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol and a strong acid catalyst like sulfuric acid (H2SO4).
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-ethoxy-3-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of 5-bromo-2-ethoxy-3-fluorobenzaldehyde or 5-bromo-2-ethoxy-3-fluorobenzophenone.
Reduction: Formation of 5-ethoxy-3-fluorophenylmethanol or 5-bromo-2-ethoxyphenylmethanol.
Substitution: Formation of 5-methoxy-2-ethoxy-3-fluorophenylmethanol or 5-bromo-2-tert-butoxy-3-fluorophenylmethanol.
Scientific Research Applications
(5-Bromo-2-ethoxy-3-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Explored for its potential use in medicinal chemistry for the development of new treatments for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2-ethoxy-3-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, ethoxy, and fluorine groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-fluorophenyl)methanol: Similar structure but lacks the ethoxy group.
(5-Bromo-3-ethoxy-2-fluorophenyl)methanol: Similar structure but with different positions of the ethoxy and fluorine groups.
(5-Bromo-2-ethoxyphenyl)methanol: Similar structure but lacks the fluorine group.
Uniqueness
(5-Bromo-2-ethoxy-3-fluorophenyl)methanol is unique due to the specific combination and positions of the bromine, ethoxy, and fluorine substituents on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H10BrFO2 |
|---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
(5-bromo-2-ethoxy-3-fluorophenyl)methanol |
InChI |
InChI=1S/C9H10BrFO2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-4,12H,2,5H2,1H3 |
InChI Key |
RBRGAQYGAAFRQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid](/img/structure/B14765536.png)

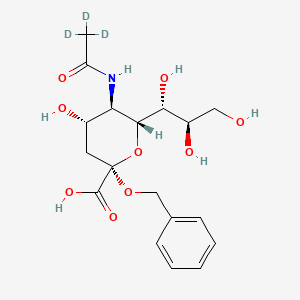
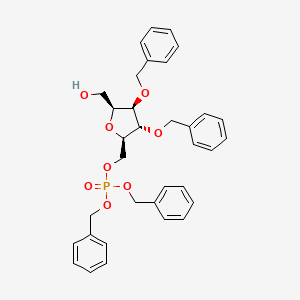
![4-[(R)-[(1S,2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinoline;bromide](/img/structure/B14765550.png)
![(3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one](/img/structure/B14765562.png)


